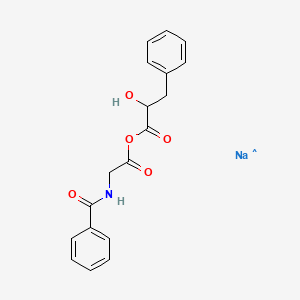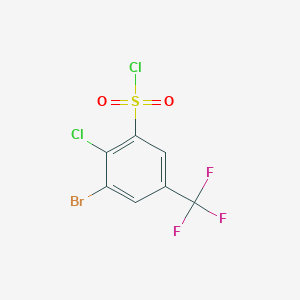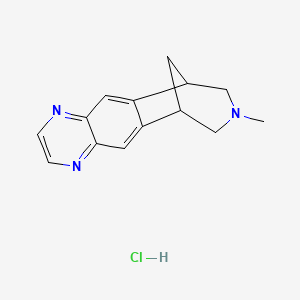![molecular formula C15H18O2 B15290343 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound characterized by a bicyclo[1.1.1]pentane core structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions, such as the haloform reaction, can be used to introduce carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as flow photochemistry and batch processing are employed to produce multigram quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can influence various biochemical pathways, although specific details are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
What sets 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid apart is its propyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C15H18O2 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-2-3-11-4-6-12(7-5-11)14-8-15(9-14,10-14)13(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
CILHFGVGIULKFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)


![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)




